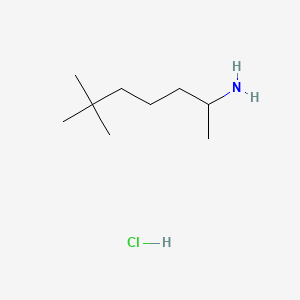
2-(Hexyloxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hexyloxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexyloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(Hexyloxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
C6H13OCH2CH2OH+ClSO3H→C6H13OCH2CH2SO2Cl+H2O
This reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically cooled to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hexyloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(Hexyloxy)ethane-1-sulfonic acid.
Reduction: It can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, at room temperature.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4), are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Hydrolysis: The major product is 2-(Hexyloxy)ethane-1-sulfonic acid.
Reduction: The major product is the corresponding sulfonamide.
Wissenschaftliche Forschungsanwendungen
2-(Hexyloxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of surfactants, detergents, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(Hexyloxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonyl chloride (CH3SO2Cl)
- Ethanesulfonyl chloride (C2H5SO2Cl)
- Propane-1-sulfonyl chloride (C3H7SO2Cl)
Uniqueness
2-(Hexyloxy)ethane-1-sulfonyl chloride is unique due to the presence of the hexyloxy group, which imparts specific chemical properties and reactivity. This compound offers a balance between hydrophobic and hydrophilic characteristics, making it suitable for a variety of applications that require specific solubility and reactivity profiles.
Eigenschaften
Molekularformel |
C8H17ClO3S |
|---|---|
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
2-hexoxyethanesulfonyl chloride |
InChI |
InChI=1S/C8H17ClO3S/c1-2-3-4-5-6-12-7-8-13(9,10)11/h2-8H2,1H3 |
InChI-Schlüssel |
ORMRBDZHPZDTLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


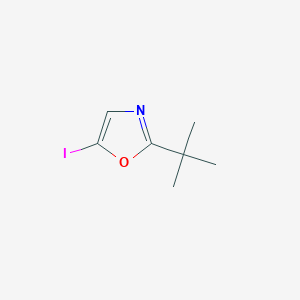
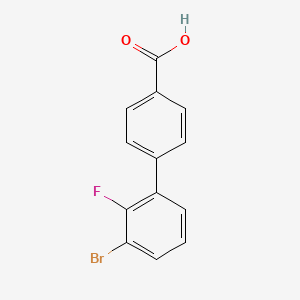

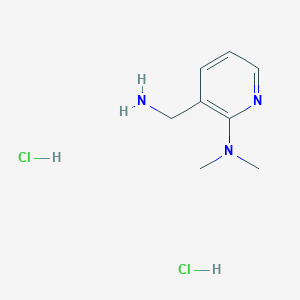
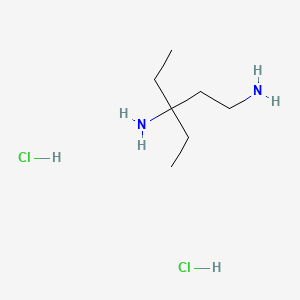
![4-[5-(Chloromethyl)-4-methyl-1,3-thiazol-2-yl]pyridinehydrochloride](/img/structure/B13483333.png)
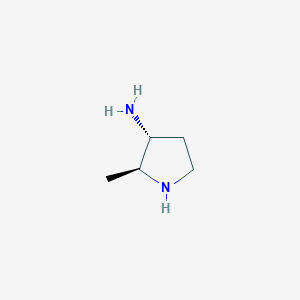

![tert-butyl N-[(2-chloropyridin-3-yl)methyl]-N-methylcarbamate](/img/structure/B13483348.png)

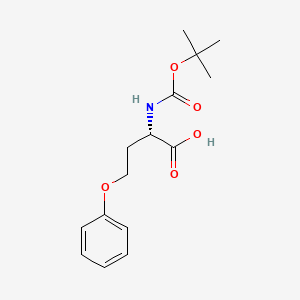
![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)

